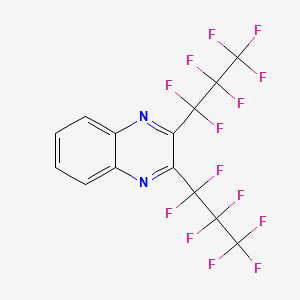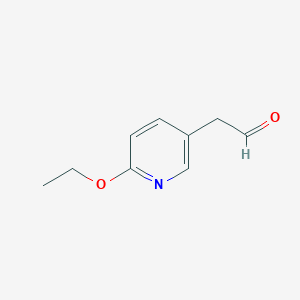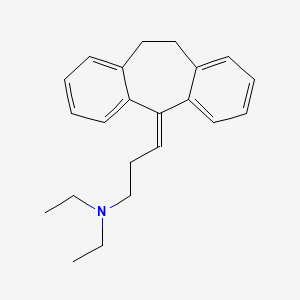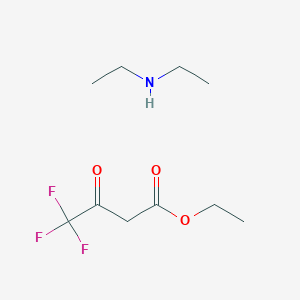
N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate can be achieved through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with N-ethylethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield. The process may also involve purification steps to remove any impurities and obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne with similar trifluoromethyl properties.
Ethyl 4,4-difluoroacetoacetate: A related ester with two fluorine atoms instead of three.
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate: Another trifluoromethyl-containing ester with different functional groups.
Uniqueness
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of an amine and an ester, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
333-52-8 |
|---|---|
Molekularformel |
C10H18F3NO3 |
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H7F3O3.C4H11N/c1-2-12-5(11)3-4(10)6(7,8)9;1-3-5-4-2/h2-3H2,1H3;5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZHJZLNRSMYLKHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.CCOC(=O)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


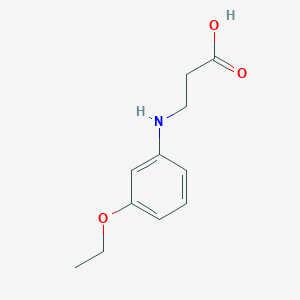
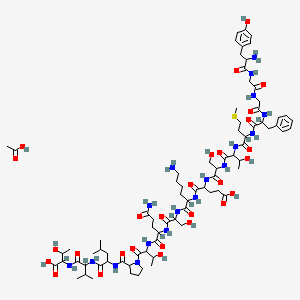
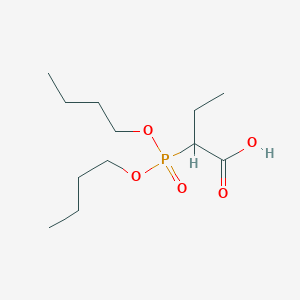
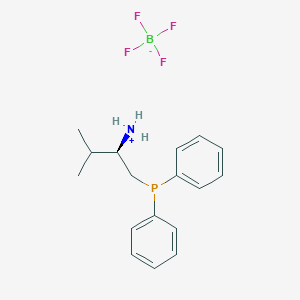
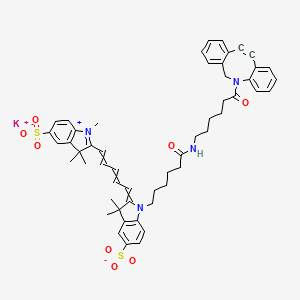


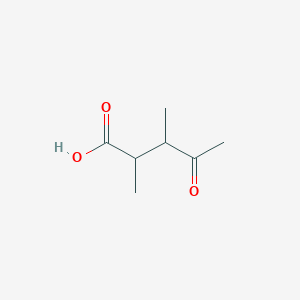
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)


